3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one
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Overview
Description
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with an ethyl group at the 3-position and a vinyl group substituted with a 3-nitrophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-nitrobenzaldehyde and 3-ethyl-4-quinazolinone.
Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 3-ethyl-4-quinazolinone in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The vinyl group can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on the cell surface and modulating their signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological context and the target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one: Similar structure with a nitro group at the 4-position of the phenyl ring.
3-Ethyl-2-[2-(3-amino-phenyl)-vinyl]-3H-quinazolin-4-one: Similar structure with an amino group instead of a nitro group.
Uniqueness
3-Ethyl-2-[2-(3-nitro-phenyl)-vinyl]-3H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-20-17(19-16-9-4-3-8-15(16)18(20)22)11-10-13-6-5-7-14(12-13)21(23)24/h3-12H,2H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCAFJCYDWFGG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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